

# SB-435495 ditartrate solubility in DMSO and other solvents

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## Compound of Interest

Compound Name: SB-435495 ditartrate

Cat. No.: B12389882

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## Application Notes and Protocols: SB-435495 Ditartrate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

SB-435495 is a potent and selective, reversible, non-covalent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2) with an IC50 of 0.06 nM.[1][2] It is an orally active compound that has been evaluated for its therapeutic potential in various conditions, particularly those involving inflammation and vascular dysfunction.[1][2][3] This document provides detailed application notes and protocols for the use of **SB-435495 ditartrate** in a research setting, with a focus on its solubility, handling, and application in cell-based assays.

### Data Presentation: Solubility of SB-435495 Ditartrate

The solubility of **SB-435495 ditartrate** in various solvents is a critical factor for the design of in vitro and in vivo experiments. The following table summarizes the available solubility data.

Solvent	Concentration	Molarity (approx.)	Notes
DMSO	100 mg/mL	138.73 mM	Ultrasonic treatment may be required to fully dissolve the compound. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1]
10% Captisol in 10 mM Sodium Acetate (pH 4.5)	Not specified	Not specified	Used as a formulation for in vivo studies in rats.

## Experimental Protocols

### Preparation of SB-435495 Ditartrate Stock Solution

Materials:

- **SB-435495 ditartrate** powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Ultrasonic water bath (optional)

Procedure:

- Equilibrate the **SB-435495 ditartrate** vial to room temperature before opening.
- To prepare a 10 mM stock solution, weigh an appropriate amount of **SB-435495 ditartrate** powder and dissolve it in the calculated volume of sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 7.21 mg of **SB-435495 ditartrate** (Molecular Weight: 720.78 g/mol ) in 1 mL of DMSO.

- Vortex the solution thoroughly to ensure complete dissolution. If necessary, briefly sonicate the solution in an ultrasonic water bath to aid dissolution.[1]
- Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
- Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1] When stored at -80°C, it is recommended to use the solution within 6 months.[1]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically  $\leq 0.1\%$ ) to avoid solvent-induced cytotoxicity.

## General Protocol for In Vitro Treatment of Cells with SB-435495

This protocol provides a general guideline for treating adherent cells with SB-435495 to investigate its effect on Lp-PLA2 activity and downstream signaling. The optimal conditions (e.g., cell type, seeding density, inhibitor concentration, and incubation time) should be determined empirically for each specific experiment.

### Materials:

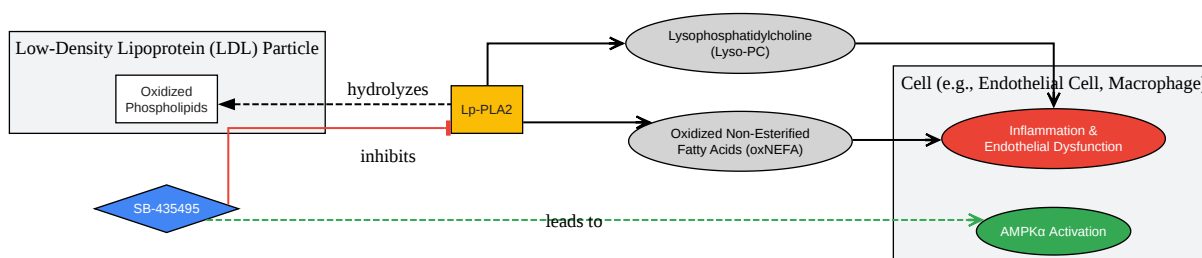
- Cultured cells of interest (e.g., Human Umbilical Vein Endothelial Cells (HUVECs), macrophages)
- Complete cell culture medium
- **SB-435495 ditartrate** stock solution (e.g., 10 mM in DMSO)
- Sterile, multi-well cell culture plates
- Phosphate-buffered saline (PBS)
- Reagents for downstream analysis (e.g., cell lysis buffer, ELISA kits, antibodies for Western blotting)

### Procedure:

- **Cell Seeding:** Seed the cells in a multi-well plate at a density that will allow them to reach approximately 70-80% confluency at the time of treatment.
- **Cell Adherence:** Incubate the cells overnight in a humidified incubator at 37°C with 5% CO<sub>2</sub> to allow for proper adherence.
- **Preparation of Working Solutions:** Prepare serial dilutions of the SB-435495 stock solution in fresh cell culture medium to achieve the desired final concentrations. A typical concentration range for in vitro studies is 1 nM to 10 μM.<sup>[1]</sup> For example, a study on HUVECs used a concentration of 5 μM.<sup>[1]</sup> Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest SB-435495 concentration).
- **Cell Treatment:**
  - Carefully aspirate the old medium from the cell culture wells.
  - Gently wash the cells once with sterile PBS.
  - Add the prepared working solutions of SB-435495 or the vehicle control to the respective wells.
- **Incubation:** Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific experimental endpoint.<sup>[1]</sup>
- **Downstream Analysis:** Following incubation, the cells or culture supernatant can be collected for various downstream analyses, such as:
  - **Lp-PLA<sub>2</sub> Activity Assay:** To measure the direct inhibitory effect of SB-435495.
  - **ELISA:** To quantify the production of inflammatory cytokines or other secreted molecules.
  - **Western Blotting:** To analyze the expression or phosphorylation status of proteins in relevant signaling pathways (e.g., AMPKα).<sup>[1]</sup>
  - **Cell Viability Assays:** To assess the cytotoxicity of the compound.

## Mandatory Visualizations

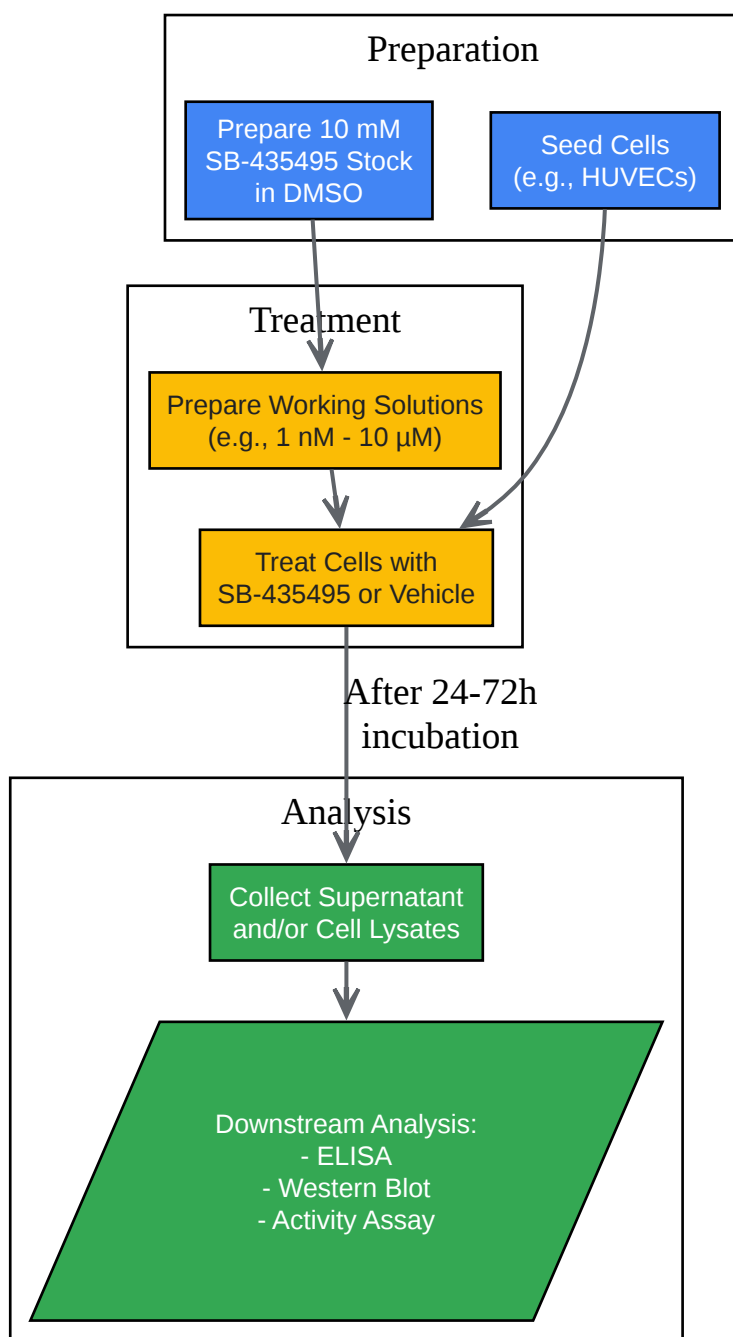
## Signaling Pathway of Lp-PLA2 Inhibition by SB-435495



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Caption: Mechanism of action of SB-435495 as an Lp-PLA2 inhibitor.

## Experimental Workflow for Evaluating SB-435495 in Cell Culture



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Caption: A typical experimental workflow for cell-based assays using SB-435495.

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